

Investigating the In Vivo Pharmacodynamics of Infigratinib: A Technical Guide

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Compound of Interest

Compound Name: *Infigratinib*

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Introduction

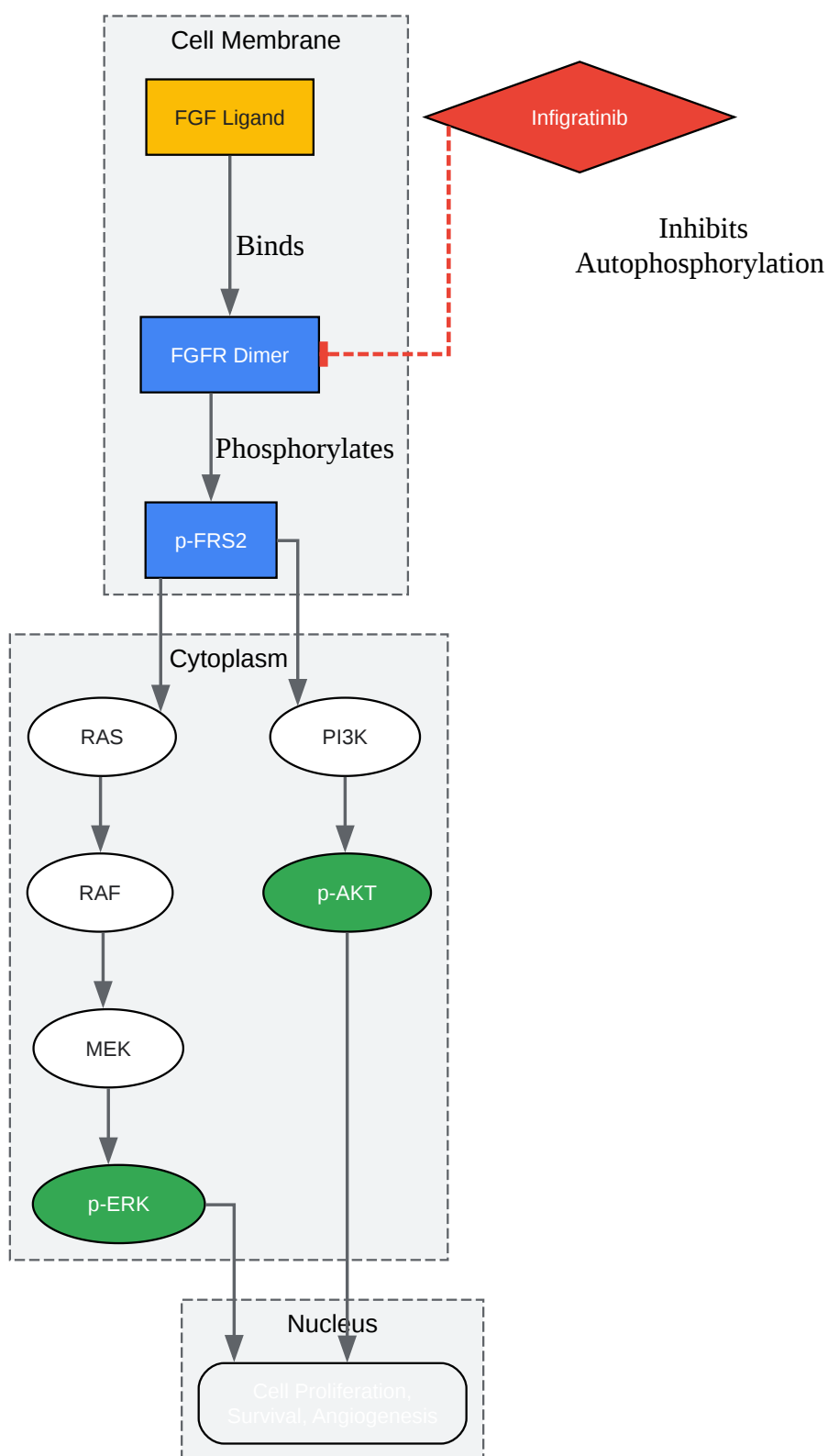
Infigratinib (BGJ398) is a potent, orally bioavailable, and selective ATP-competitive tyrosine kinase inhibitor targeting fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, is a key driver in various malignancies and developmental disorders.[1][4] **Infigratinib** acts by binding to the ATP-binding pocket of the FGFR kinase domain, which blocks its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[3][5] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in FGFR-dependent tumor cells.[2][3]

Approved by the FDA for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement, **Infigratinib**'s clinical utility is under investigation across a range of FGFR-driven cancers.[1][6][7] Furthermore, its mechanism has prompted preclinical and clinical investigation into its potential for treating genetic skeletal conditions like achondroplasia, which is caused by a gain-of-function mutation in FGFR3. This guide provides an in-depth overview of the in vivo pharmacodynamics of **Infigratinib**, summarizing key preclinical findings, experimental methodologies, and pharmacodynamic biomarkers.

Mechanism of Action and Signaling Pathway

The FGFR signaling cascade is crucial for normal cellular processes including proliferation, survival, migration, and angiogenesis.[5] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular tyrosine kinase domains. This event serves as a docking site for adaptor proteins like FGFR Substrate 2 (FRS2), which in turn recruits other proteins to activate downstream pathways critical for cell growth and survival.[4][8][9] In various cancers, alterations to FGFR genes lead to constitutive, ligand-independent activation of this pathway, promoting uncontrolled tumor growth.[1][5]

Infigratinib selectively inhibits FGFR1/2/3, thereby blocking this aberrant signaling at its source.[3]



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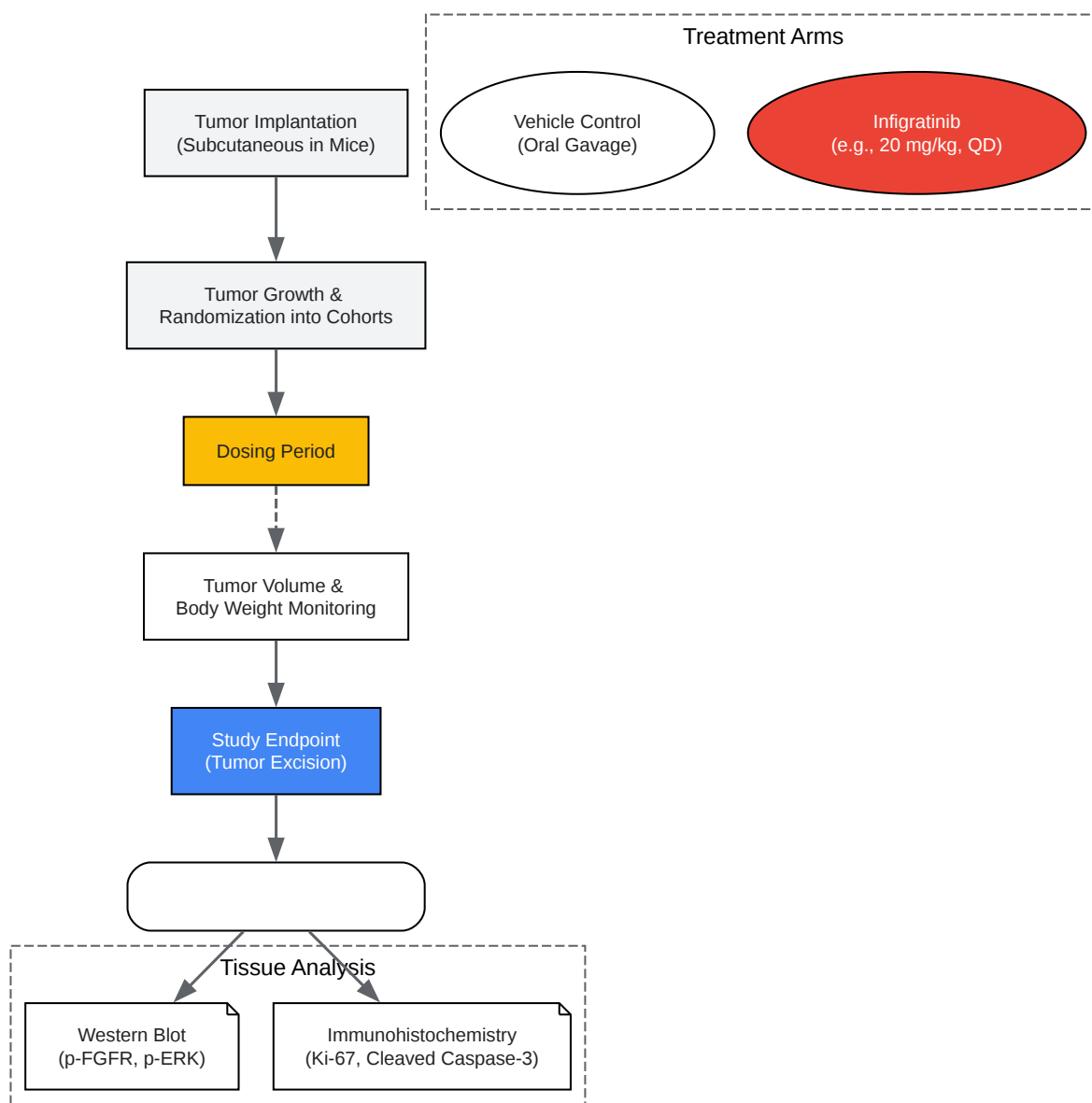
Caption: Infigratinib inhibits FGFR autophosphorylation, blocking downstream signaling.

In Vivo Pharmacodynamic Models and Methodologies

The in vivo effects of **Infigratinib** have been characterized in various preclinical models, primarily patient-derived xenografts (PDX) and genetically engineered mouse models.

Key Experimental Models

- **Oncology Xenograft Models:** Patient- or cell-line-derived tumor tissues with known FGFR alterations are implanted subcutaneously into immunocompromised mice (e.g., nu/nu NMRI or SCID mice).[\[10\]](#)[\[11\]](#)[\[12\]](#) These models are the standard for evaluating anti-tumor efficacy, dose-response relationships, and pharmacodynamic effects on signaling pathways within the tumor microenvironment.[\[11\]](#)[\[13\]](#)
- **Achondroplasia Mouse Models:** Genetically engineered mice, such as the Fgfr3Y367C/+ model which mimics the human condition, are used to assess the effect of low-dose **Infigratinib** on skeletal development.[\[14\]](#)[\[15\]](#) These studies focus on endpoints like bone growth and normalization of growth plate histology.[\[16\]](#)



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Caption: General experimental workflow for an in vivo oncology xenograft study.

Detailed Experimental Protocols

Protocol 1: Tumor Xenograft Efficacy Study

- **Cell/Tissue Implantation:** 6-7 week old female immunodeficient mice (e.g., nu/nu NMRI) are used.[\[12\]](#) Human GIST, HCC, or other tumor tissue/cells are implanted subcutaneously into the flank of each mouse.[\[10\]](#)[\[11\]](#)
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a specified volume (e.g., 170-250 mm³).[\[11\]](#) Mice are then randomized into treatment and control groups (typically 8-10 mice per group).[\[11\]](#)
- **Drug Administration:** **Infigratinib** is administered, typically via oral gavage, once daily (QD) at doses ranging from 10 to 30 mg/kg.[\[11\]](#) The vehicle control group receives the formulation buffer.
- **Monitoring:** Tumor volume is calculated regularly (e.g., twice weekly) using caliper measurements. Animal body weight and general health are monitored as indicators of toxicity.
- **Endpoint and Tissue Collection:** When control tumors reach a predetermined size or at the end of the study period (e.g., 14-30 days), mice are euthanized.[\[11\]](#) Tumors are excised, weighed, and either flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for histological analysis.[\[11\]](#)

Protocol 2: Western Blotting for Pathway Modulation

- **Lysate Preparation:** Frozen tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein (e.g., 10 µg) are loaded and separated on an SDS-polyacrylamide gel. Proteins are then transferred to a PVDF membrane.[\[17\]](#)
- **Blocking and Antibody Incubation:** The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST).[\[17\]](#) The membrane is then incubated overnight at 4°C with primary antibodies targeting total and phosphorylated proteins (e.g., anti-p-FGFR, anti-p-ERK).[\[17\]](#)[\[18\]](#)

- **Secondary Antibody and Detection:** After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] The signal is visualized using an enhanced chemiluminescence (ECL) substrate.[17] Band intensities are quantified using densitometry software.

Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned (e.g., 4-5 μm).
- **Antigen Retrieval:** Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., using a steamer in citrate buffer).[19]
- **Staining:** Sections are incubated with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[20]
- **Detection and Visualization:** A secondary antibody linked to a detection system (e.g., HRP-DAB) is applied.[19] Sections are counterstained with hematoxylin.
- **Quantification:** The percentage of positively stained cells (e.g., Ki-67 positive nuclei) is determined by counting cells in multiple high-power fields across the tumor section.

Pharmacodynamic Effects in Preclinical Models

In vivo studies have consistently demonstrated **Infigratinib**'s ability to inhibit tumor growth, modulate the tumor microenvironment, and affect key physiological processes through on-target FGFR inhibition.

Oncology: Tumor Growth and Pathway Inhibition

Infigratinib exhibits potent, dose-dependent anti-tumor activity in xenograft models of various cancers that harbor FGFR alterations.[11] In a hepatocellular carcinoma (HCC) model, daily treatment led to significant reductions in tumor burden.[11] This growth inhibition is directly correlated with the suppression of FGFR signaling. In vivo analysis shows that **Infigratinib** treatment leads to a rapid and sustained reduction in the phosphorylation of FRS2- α and ERK1/2 in tumor tissues.[13] Furthermore, **Infigratinib** induces apoptosis, evidenced by increased levels of cleaved PARP, and reduces cell proliferation.[11][21]

Table 1: **Infigratinib** Anti-Tumor Activity in HCC Xenograft Model

Dose (mg/kg, QD)	Tumor Growth Inhibition (%)	Reference
10	~65%	[11]
20	~96%	[11]

| 30 | ~98% | [\[11\]](#) |

Beyond direct effects on tumor cells, **Infigratinib** also remodels the tumor microenvironment. In HCC models, it has been shown to inhibit hypoxia and promote "vascular normalization," a process that creates more functional and efficient tumor blood vessels, which can improve the delivery of other therapeutic agents.[\[11\]](#)[\[22\]](#)

Skeletal Dysplasia: Correction of Growth Abnormalities

In the context of achondroplasia, which is driven by a constitutively active FGFR3 mutant, low-dose **Infigratinib** has shown remarkable efficacy in preclinical models.[\[16\]](#) In the Fgfr3Y367C/+ mouse model, daily or intermittent low-dose treatment significantly improves the clinical hallmarks of the condition, including correcting the growth of both axial and appendicular skeletons.[\[16\]](#)[\[15\]](#) Histological analysis demonstrates a positive impact on chondrocyte differentiation in the cartilage growth plate.[\[16\]](#)[\[23\]](#)

Table 2: Effect of Low-Dose **Infigratinib** in Achondroplasia Mouse Model (Fgfr3Y367C/+)

Dose (mg/kg/day)	Endpoint	Improvement vs. Control	Reference
0.5	Upper Limb Length	7-14%	[14]
0.5	Lower Limb Length	10-17%	[14]

| 0.5 | Foramen Magnum Area | 12% | [\[14\]](#) |

Key In Vivo Pharmacodynamic Biomarkers

The pharmacodynamic activity of **Infigratinib** can be monitored in vivo using specific biomarkers that reflect its on-target engagement of FGFR.

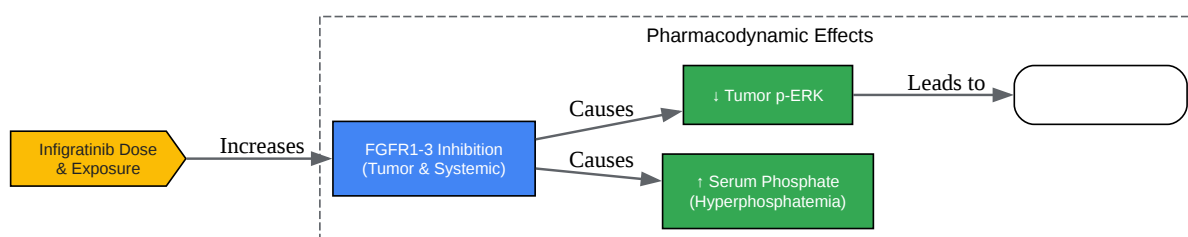
Hyperphosphatemia

Hyperphosphatemia (elevated serum phosphate) is a well-established on-target, class effect of FGFR inhibitors.[24][25] FGFR signaling, particularly through FGFR1, plays a role in phosphate homeostasis.[24] Inhibition of this pathway by **Infigratinib** leads to a predictable and manageable increase in serum phosphate levels. In preclinical models, a clear dose- and exposure-dependent relationship with serum phosphorus was observed at oncology-relevant doses (≥ 10 mg/kg), but this effect was not significant at the much lower doses used in achondroplasia models (≤ 5 mg/kg).[26] In clinical settings, hyperphosphatemia has been correlated with drug exposure and, importantly, with therapeutic response, suggesting it can serve as a surrogate biomarker for target engagement and potential efficacy.[24]

Table 3: **Infigratinib** Dose and Serum Phosphorus Relationship in Preclinical Models

Species	Dose Range (mg/kg)	Dose-Phosphorus Relationship	Reference
Rat & Mouse	0.03 - 5	No significant relationship	[26]

| Rat, Mouse, Dog | ≥ 10 | Significant positive relationship |[26] |



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